molecular formula C25H20N2O2 B4593983 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone

2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone

Cat. No.: B4593983
M. Wt: 380.4 g/mol
InChI Key: FTRIMAMQYWSBBN-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone is a useful research compound. Its molecular formula is C25H20N2O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.152477885 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Condensation Reactions

Research by Chebanov et al. (2008) on multicomponent condensations involving 5-aminopyrazoles, dimedone, and aldehydes highlights the regio- and chemoselective synthesis of tricyclic condensation products, including pyrazoloquinolinones and pyrazoloquinazolinones. These reactions provide pathways to various tricyclic structures, potentially including compounds structurally related to 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone, demonstrating the compound's relevance in synthesizing complex heterocyclic structures (Chebanov et al., 2008).

Anti-Cancer Applications

A study by Via et al. (2008) discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity, acting through DNA intercalation and cell cycle inhibition. This research underscores the potential of quinoline derivatives, related to this compound, in developing anti-cancer therapies (Via et al., 2008).

Fluorescent Probe Development

Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, demonstrating their potential as fluorescent probes due to their unique optical properties. This indicates the utility of structurally related compounds in biomedical imaging and as tools in biological research (Park et al., 2015).

Catalytic Behavior and Reactivity

Sun et al. (2007) synthesized N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines and investigated their coordination with iron(II) and cobalt(II) dichloride, demonstrating the catalytic potential of quinoline derivatives in ethylene reactivity. This suggests possible catalytic applications for compounds like this compound in polymer chemistry (Sun et al., 2007).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-24(25(29)27-16-8-12-19-11-4-5-14-22(19)27)23-21(18-9-2-1-3-10-18)17-20-13-6-7-15-26(20)23/h1-7,9-11,13-15,17H,8,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRIMAMQYWSBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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